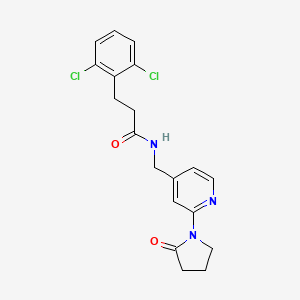

3-(2,6-dichlorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O2/c20-15-3-1-4-16(21)14(15)6-7-18(25)23-12-13-8-9-22-17(11-13)24-10-2-5-19(24)26/h1,3-4,8-9,11H,2,5-7,10,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGVDNZGAGBCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CCC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,6-dichlorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide , also known as a derivative of pyridine and propanamide, has gained attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C19H19Cl2N3O2

- Molecular Weight : 392.28 g/mol

- IUPAC Name : this compound

Structural Characteristics

The compound features a dichlorophenyl group and a pyridine derivative linked through a propanamide chain. This unique structure is hypothesized to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19Cl2N3O2 |

| Molecular Weight | 392.28 g/mol |

| Purity | Typically ≥ 95% |

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have shown efficacy in inhibiting cell growth in breast, colon, and lung cancer models. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting that This compound may have similar potential .

The proposed mechanisms include:

- Inhibition of Protein Kinases : Many pyridine derivatives act as inhibitors of various kinases involved in cancer progression.

- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cancer cells, promoting apoptosis.

Antimicrobial Activity

Similar compounds have also been studied for their antimicrobial properties. The presence of the oxopyrrolidine moiety may enhance activity against specific bacterial strains by disrupting bacterial cell wall synthesis or function.

Research Findings on Antimicrobial Activity

A recent investigation into related compounds found that certain derivatives exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antitumor | 5 | Effective against breast cancer cells |

| Compound B | Antimicrobial | 3 | Active against Staphylococcus aureus |

| Target Compound | Antitumor & Antimicrobial | TBD | Requires further investigation |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2,6-dichlorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide exhibit anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems may position it as a candidate for treating neurological disorders such as schizophrenia or depression. Preliminary studies suggest that similar compounds can act as allosteric modulators at dopamine receptors, potentially leading to improved therapeutic profiles with fewer side effects compared to traditional antipsychotics .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. It has been observed that related structures can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions including amide bond formation and functional group modifications. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity .

Q & A

Q. How can researchers optimize the synthetic route for 3-(2,6-dichlorophenyl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield and purity. For example, fractional factorial designs can reduce the number of trials while identifying critical factors . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, guiding experimental validation . Evidence from similar compounds suggests optimizing coupling reactions (e.g., amide bond formation) using activating agents like HATU or EDC in anhydrous DMF at 0–25°C .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm, pyridine protons at δ 8.0–8.5 ppm) and pyrrolidinone carbonyl signals (δ ~170 ppm) .

- HRMS : Confirm molecular weight (e.g., expected [M+H] ~448.1 Da) and isotopic patterns for chlorine atoms .

- XRD : Resolve crystallographic data to validate stereochemistry and intermolecular interactions .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Screen co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-80) using phase diagrams. For polar aprotic solvents, maintain concentrations <1% to avoid cellular toxicity. If precipitation occurs, consider prodrug strategies (e.g., esterification of the propanamide group) to enhance hydrophilicity .

Advanced Research Questions

Q. What mechanistic insights are needed to explain contradictory reactivity in analogous propanamide derivatives?

- Methodological Answer : Contradictions may arise from electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating methoxy groups). Use DFT calculations to map charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Experimentally, kinetic studies (e.g., stopped-flow spectroscopy) under varying pH and temperature can differentiate between concerted and stepwise mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., kinases or GPCRs). Focus on the dichlorophenyl and pyrrolidinone moieties as potential pharmacophores. MD simulations (>100 ns) can assess binding stability and entropy contributions . Validate predictions with SPR or ITC to measure binding affinity (K) and stoichiometry .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR, Raman spectroscopy) for real-time monitoring of intermediate purity . Use statistical process control (SPC) charts to track critical quality attributes (CQAs) like enantiomeric excess or residual solvents. Evidence from membrane separation technologies suggests nanofiltration can remove low-MW impurities .

Q. How should researchers resolve discrepancies in biological activity data across assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based reporter assays). For example, if IC values vary, test compound stability in assay buffers via LC-MS to rule out degradation . Normalize data to internal controls (e.g., housekeeping genes in qPCR) and apply multivariate analysis (e.g., PCA) to identify confounding variables .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.